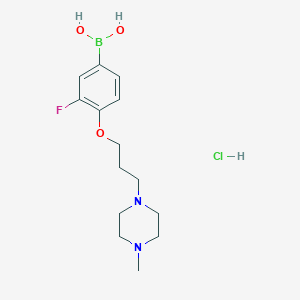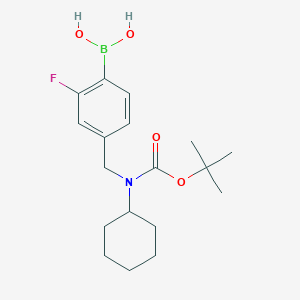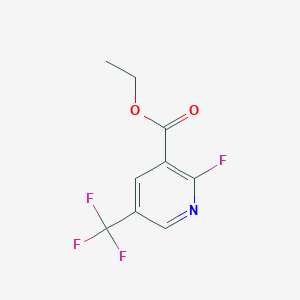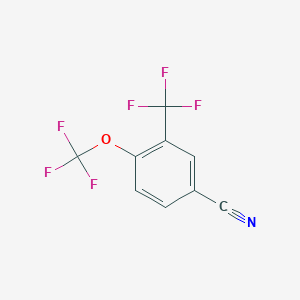
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile
概要
説明
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core
科学的研究の応用
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This process yields the desired benzonitrile compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nickel-Catalyzed Reactions: The compound is known to participate in nickel-catalyzed arylcyanation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nickel-catalyzed reactions can yield polysubstituted 2,5-hexadienenitriles with defined stereo- and regiochemistry .
作用機序
The mechanism of action of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzonitrile: Similar to the above compound but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.
Uniqueness
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it suitable for specialized applications in various fields .
特性
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUWTNLBWNLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


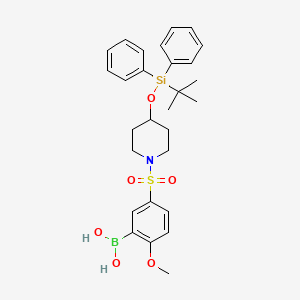
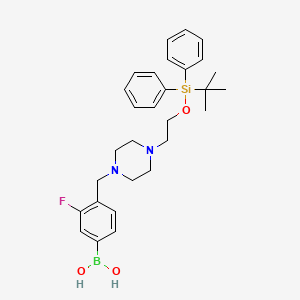

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
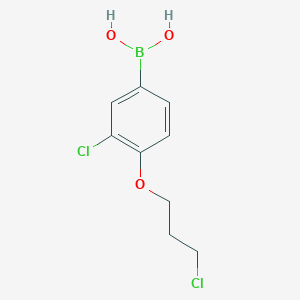
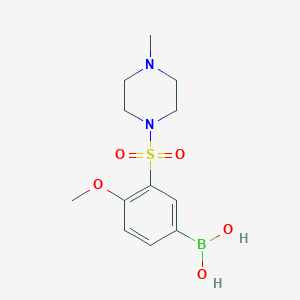
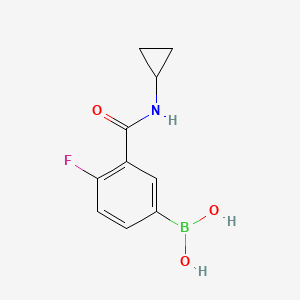

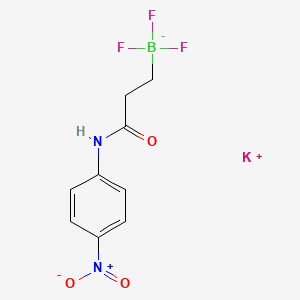
![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)
